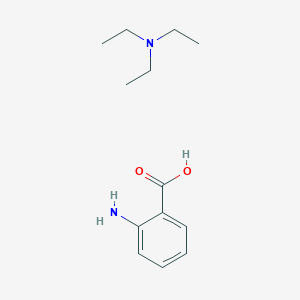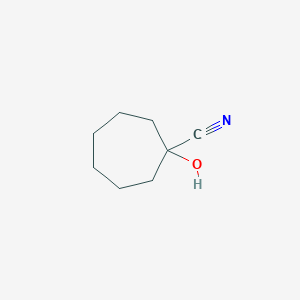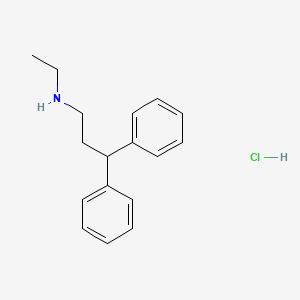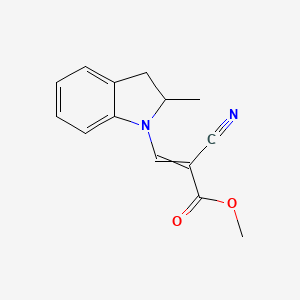
Indium--palladium (1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of indium–palladium (1/1) can be achieved through several methods, including co-precipitation, sol-gel methods, and high-temperature ampoule techniques. One common approach involves the co-precipitation of indium and palladium salts, followed by reduction with hydrogen gas to form the desired intermetallic compound . Another method involves the direct reaction of indium and palladium metals at high temperatures in an inert atmosphere .
Industrial Production Methods: Industrial production of indium–palladium (1/1) typically involves the use of high-temperature furnaces and controlled atmospheres to ensure the purity and homogeneity of the final product. The metals are often melted together in a crucible and then allowed to cool slowly to form the intermetallic compound. This process may be followed by annealing to improve the crystalline structure and properties of the material .
化学反応の分析
Types of Reactions: Indium–palladium (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by the unique electronic properties of the compound, which allow it to act as a catalyst in many processes.
Common Reagents and Conditions:
Oxidation: Indium–palladium (1/1) can be oxidized using oxygen or other oxidizing agents under controlled conditions.
Reduction: The compound can be reduced using hydrogen gas or other reducing agents, often at elevated temperatures.
Major Products: The major products formed from these reactions include indium oxide, palladium oxide, and various substituted indium–palladium compounds, depending on the specific reagents and conditions used .
科学的研究の応用
Indium–palladium (1/1) has a wide range of scientific research applications, including:
Catalysis: The compound is used as a catalyst in various chemical reactions, including hydrogenation, dehydrogenation, and oxidation reactions.
Electronics: Indium–palladium (1/1) is used in the production of electronic components, such as thin-film transistors and conductive coatings.
Materials Science: Indium–palladium (1/1) is studied for its potential use in advanced materials, such as high-temperature superconductors and magnetic materials.
作用機序
The mechanism by which indium–palladium (1/1) exerts its effects is primarily related to its electronic structure and catalytic properties. The compound can facilitate various chemical reactions by providing active sites for the adsorption and activation of reactants. In catalysis, indium–palladium (1/1) can promote the formation of intermediate species that lower the activation energy of the reaction, thereby increasing the reaction rate . The molecular targets and pathways involved in these processes depend on the specific reaction and conditions used.
類似化合物との比較
Indium–platinum (1/1): Similar to indium–palladium (1/1), this compound is used in catalysis and electronics but has different electronic properties due to the presence of platinum.
Indium–tin oxide (ITO): Widely used in touch screens and flat-panel displays, ITO has excellent electrical conductivity and transparency.
Gallium–palladium (1/1): Another intermetallic compound with applications in catalysis and materials science, gallium–palladium (1/1) has different reactivity and stability compared to indium–palladium (1/1).
Uniqueness: Indium–palladium (1/1) is unique due to its specific combination of indium and palladium, which imparts distinct electronic and catalytic properties. Its ability to undergo various chemical reactions and its effectiveness as a catalyst in multiple processes make it a valuable compound in scientific research and industrial applications .
特性
CAS番号 |
12192-00-6 |
|---|---|
分子式 |
InPd |
分子量 |
221.24 g/mol |
IUPAC名 |
indium;palladium |
InChI |
InChI=1S/In.Pd |
InChIキー |
HEVJRDIIZYQGQT-UHFFFAOYSA-N |
正規SMILES |
[Pd].[In] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


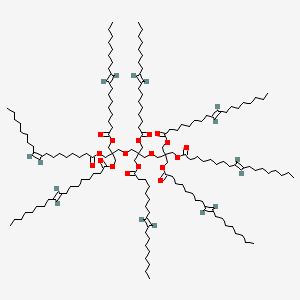
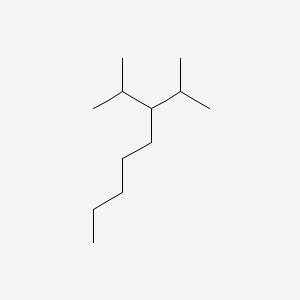
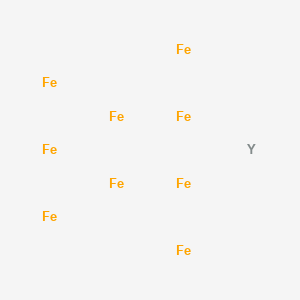
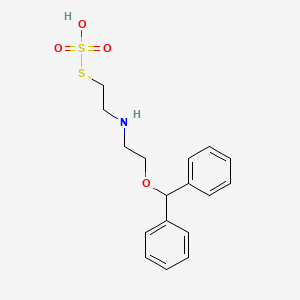
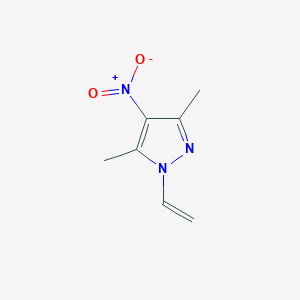
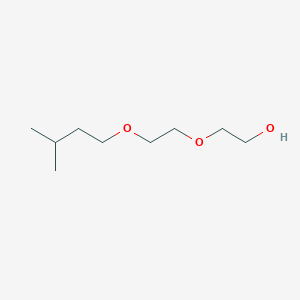
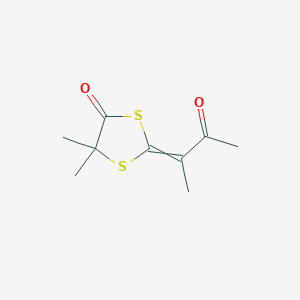
![1-Chloro-4-[(methanesulfinyl)methyl]benzene](/img/structure/B14708490.png)
